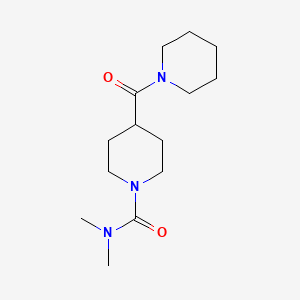
1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenyl)ethanone is a chemical compound that has been the subject of extensive scientific research. This compound has been found to have potential applications in various fields, including pharmaceuticals, materials science, and organic chemistry. In
Wirkmechanismus
The mechanism of action of 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenyl)ethanone is not fully understood. However, it has been proposed that this compound exerts its cytotoxic effects on cancer cells by inducing apoptosis, a process of programmed cell death. It has also been suggested that this compound may inhibit the growth of cancer cells by interfering with their cell cycle.
Biochemical and Physiological Effects:
1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenyl)ethanone has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and interfering with their cell cycle. In vivo studies have shown that this compound can inhibit the growth of tumors in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenyl)ethanone in lab experiments is its versatility. This compound can be used in various fields, such as pharmaceuticals, materials science, and organic chemistry. Another advantage is its cytotoxic effects on cancer cells, which make it a potential anticancer agent.
One of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with. Another limitation is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the research on 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenyl)ethanone. One direction is to further explore its potential as an anticancer agent. This compound can be further studied for its mechanism of action and its efficacy in animal models.
Another direction is to explore its potential as a building block for the synthesis of novel materials. This compound can be used to synthesize various functional materials, such as fluorescent dyes and metal-organic frameworks.
Finally, this compound can be further studied for its potential as a ligand in catalytic reactions. It can be used to develop new and efficient catalytic systems for various organic transformations.
Synthesemethoden
The synthesis method of 1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenyl)ethanone involves the reaction of 2-acetyl-3,4-dihydro-1-naphthaldehyde and 2-methylphenylhydrazine in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol. The product is then purified by recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenyl)ethanone has been found to have potential applications in various scientific research fields. In the field of pharmaceuticals, this compound has been studied for its potential as an anticancer agent. It has been found to have cytotoxic effects on various cancer cell lines, including breast cancer, colon cancer, and lung cancer.
In the field of materials science, this compound has been studied for its potential as a building block for the synthesis of novel materials. It has been found to be a versatile building block that can be used to synthesize various functional materials, such as fluorescent dyes and metal-organic frameworks.
In organic chemistry, this compound has been studied for its potential as a ligand in catalytic reactions. It has been found to be an effective ligand for various metal catalysts, such as palladium and copper catalysts.
Eigenschaften
IUPAC Name |
1-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-2-(2-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-13-6-2-3-7-14(13)12-17(20)19-11-5-8-15-16(19)9-4-10-18-15/h2-4,6-7,9-10H,5,8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFQCYHAAVZDJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)N2CCCC3=C2C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

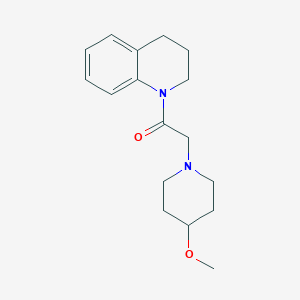
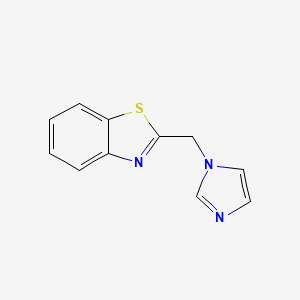
![N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropyl-2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)acetamide](/img/structure/B7506269.png)

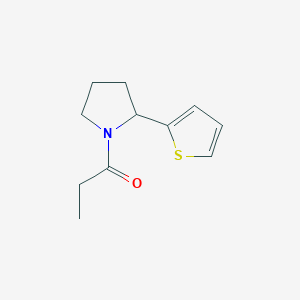


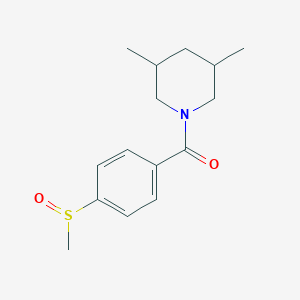
![3-(2-ethoxyphenoxy)-1-[4-(1H-indol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7506313.png)
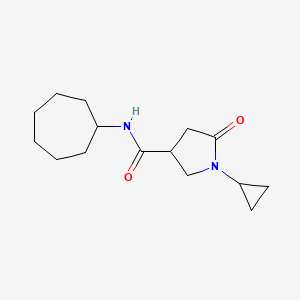
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcycloheptanamine](/img/structure/B7506330.png)
![2-[(4-Fluorophenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7506334.png)
![4-[2-(1-Methylpyrrol-2-yl)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B7506339.png)
